molecular formula C7H6F3N5 B2356995 7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine CAS No. 554408-52-5

7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2356995
CAS RN: 554408-52-5
M. Wt: 217.155
InChI Key: JHLAEDYPMUOURZ-UHFFFAOYSA-N
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Description

The compound “7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines .


Synthesis Analysis

The synthesis of 7-substituted-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives, which could potentially include the compound , has been reported. The process involves the reaction of 3-amino-[1,2,4]-triazole with enaminonitriles and enaminones using potassium carbonate in DMF .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can also allow the triazolo[1,5-a]pyrimidine ring to act as a viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthesis methods have been developed for triazolopyrimidin derivatives, often involving reactions with aromatic aldehydes, acetone, or ethyl acetoacetate in the presence of catalysts like TsOH or ZnCl2 (Komykhov et al., 2017); (Baklykov et al., 2019).
  • Chemical Transformations : Research has been conducted on the nitration of azolo[1,5-a]pyrimidin-7-amines and subsequent reactions leading to various nitration products (Gazizov et al., 2020).

Biological and Pharmacological Applications

  • Antimicrobial and Antifungal Activities : Some triazolopyrimidin derivatives show antimicrobial and antifungal properties, which have been investigated in vitro (Komykhov et al., 2017).
  • Antiproliferative Activity : Certain fluorinated triazolopyrimidine amine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential applications in cancer treatment (Dolzhenko et al., 2008); (Zhai et al., 2008).
  • Antiepileptic Activities : Novel triazolopyrimidin derivatives have been synthesized and tested for their anti-epileptic activities, showing promising results in certain compounds (Ding et al., 2019).

Material Science and Chemistry

  • Crystal Structures and Interactions : The crystal structures of various triazolopyrimidine derivatives have been studied, highlighting the importance of intermolecular interactions in determining the arrangement of molecules (Boechat et al., 2014).
  • Metal Complex Formation : Research on the formation of metal complexes with triazolopyrimidine derivatives has shown unique coordination behaviors, potentially useful in various chemical applications (Caballero et al., 2011).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Given its versatility and the range of biological activities exhibited by these compounds, it is likely that future research will continue to explore the potential of these compounds in various therapeutic areas.

properties

IUPAC Name

7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(11)12-6-13-5(7(8,9)10)14-15(3)6/h2H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAEDYPMUOURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554408-52-5
Record name 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
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